molecular formula C20H23N5O2S B305320 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B305320
M. Wt: 397.5 g/mol
InChI Key: FUCZRSLDGMXHGU-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide, also known as AMT, is a chemical compound that has been widely studied for its potential therapeutic applications. AMT has been shown to have a range of biological effects, including anti-inflammatory, antioxidant, and antitumor properties. In

Scientific Research Applications

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide has been studied for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and oxidative stress. In cancer research, 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Inflammation and oxidative stress are implicated in a range of diseases, including cardiovascular disease, diabetes, and neurodegenerative disorders. 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of these diseases.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer growth and inflammation. Specifically, 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In addition, 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide has been shown to reduce the production of reactive oxygen species, which are implicated in oxidative stress and inflammation. 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide has also been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide has some limitations, including its potential toxicity at high concentrations. Additionally, 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide may interact with other compounds in the experimental system, leading to potential confounding effects.

Future Directions

There are several future directions for research on 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide. One area of research is the development of more efficient synthesis methods for 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide and to identify its molecular targets. Finally, preclinical and clinical studies are needed to evaluate the efficacy and safety of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide in the treatment of various diseases, including cancer, inflammation, and oxidative stress.
Conclusion
In conclusion, 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide is a chemical compound that has been widely studied for its potential therapeutic applications. 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide and to evaluate its efficacy and safety in preclinical and clinical studies.

Synthesis Methods

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide can be synthesized through a multi-step process. The first step involves the reaction of 4-phenoxymethyl-5-nitro-1,2,4-triazole with thiosemicarbazide to produce 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide. This intermediate is then reacted with 2-ethyl-6-methylaniline to produce the final product, 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide.

properties

Product Name

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[[4-amino-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C20H23N5O2S/c1-3-15-9-7-8-14(2)19(15)22-18(26)13-28-20-24-23-17(25(20)21)12-27-16-10-5-4-6-11-16/h4-11H,3,12-13,21H2,1-2H3,(H,22,26)

InChI Key

FUCZRSLDGMXHGU-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2N)COC3=CC=CC=C3)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2N)COC3=CC=CC=C3)C

Origin of Product

United States

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